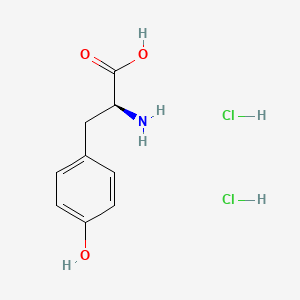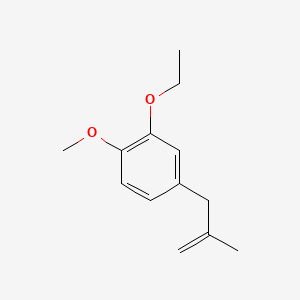
cis-Tranexamic Acid-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Tranexamic Acid-13C2,15N: is a stable isotope-labeled form of tranexamic acid, a synthetic derivative of the amino acid lysine. It is commonly used as an antifibrinolytic agent to prevent excessive bleeding during surgical procedures and in the treatment of certain medical conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tranexamic Acid-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tranexamic acid molecule. The process typically starts with the precursor amino acid lysine, which undergoes a series of chemical reactions to introduce the isotopic labels. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The final product is purified using methods like crystallization, chromatography, and recrystallization to achieve high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions: cis-Tranexamic Acid-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
cis-Tranexamic Acid-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and analysis of tranexamic acid.
Biology: Employed in studies investigating the metabolic pathways and biological effects of tranexamic acid.
Medicine: Utilized in clinical research to understand the pharmacokinetics and pharmacodynamics of tranexamic acid in the human body.
Industry: Applied in the development of new antifibrinolytic drugs and formulations
Mécanisme D'action
The mechanism of action of cis-Tranexamic Acid-13C2,15N involves its antifibrinolytic properties. The compound competitively inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This inhibition helps reduce or prevent excessive bleeding. The molecular targets include plasminogen and plasmin, and the pathways involved are related to the fibrinolytic system .
Comparaison Avec Des Composés Similaires
Tranexamic Acid: The non-isotopically labeled form of the compound.
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.
Uniqueness: cis-Tranexamic Acid-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. This feature makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of the compound’s behavior in biological systems is crucial .
Propriétés
Numéro CAS |
1557000-06-2 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
160.191 |
Nom IUPAC |
4-(azanylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 |
Clé InChI |
GYDJEQRTZSCIOI-XGOBPNGOSA-N |
SMILES |
C1CC(CCC1CN)C(=O)O |
Synonymes |
is-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N; cis-4-(Aminomethyl)-1-cyclohexanecarboxylic Acid-13C2,15N; cis-AMCHA-13C2,15N; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)




![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)


